Melting Point Distinction: DL-Form Exhibits a 1–8°C Higher Melting Point than Enantiopure Counterparts
DL-Tryptophan methyl ester hydrochloride melts at 221–222°C, whereas the L-enantiomer melts at 218–220°C and the D-enantiomer at 213–216°C . The 1–8°C elevation in melting point for the racemate reflects stronger intermolecular interactions in the DL-crystal lattice, a phenomenon commonly observed in racemic compounds [1]. This thermal stability advantage can influence storage conditions, purification (e.g., recrystallization), and processing in solid-form pharmaceutical intermediates.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 221–222°C |
| Comparator Or Baseline | L-Tryptophan methyl ester hydrochloride: 218–220°C; D-Tryptophan methyl ester hydrochloride: 213–216°C |
| Quantified Difference | DL-form melts 1–3°C higher than L-form; 5–9°C higher than D-form |
| Conditions | Reported literature values from multiple vendor specifications; no single standardized measurement condition provided |
Why This Matters
Higher melting point can simplify purification by recrystallization and improve handling stability during synthesis and storage.
- [1] Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. View Source
